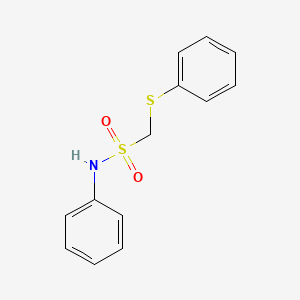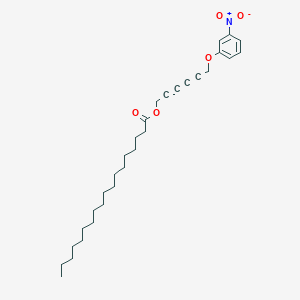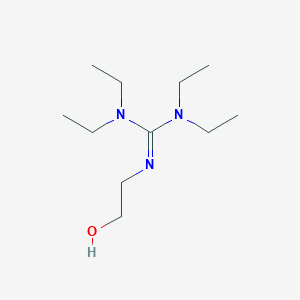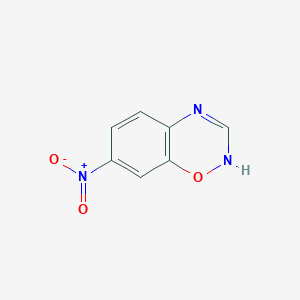
2H-1,2,4-Benzoxadiazine, 7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Benzoxadiazine, 7-nitro-: is a heterocyclic compound that features a benzoxadiazine ring with a nitro group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzoxadiazine, 7-nitro- typically involves the azo-coupling of diazomethane with benzenediazonium-2-oxide This reaction can be carried out under controlled conditions to yield the desired benzoxadiazine derivative
Industrial Production Methods: Industrial production of 2H-1,2,4-Benzoxadiazine, 7-nitro- may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,2,4-Benzoxadiazine, 7-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzoxadiazine derivatives.
Applications De Recherche Scientifique
2H-1,2,4-Benzoxadiazine, 7-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Benzoxadiazine, 7-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The benzoxadiazine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2H-1,2,4-Benzothiadiazine, 1,1-dioxide: This compound features a sulfur atom in place of the oxygen atom in the benzoxadiazine ring and has been studied for its antimicrobial and antifungal activities.
2H-Benzo[e]-[1,2,4]thiadiazine, 1,1-dioxide: This compound has a similar structure but includes a sulfonyl group, making it a potent inhibitor of certain enzymes.
2H-Benzimidazole N-oxides: These compounds share a similar heterocyclic structure and have been investigated for their chemical properties and biological activities.
Uniqueness: 2H-1,2,4-Benzoxadiazine, 7-nitro- is unique due to the presence of the nitro group at the 7-position, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable scaffold for further research and development.
Propriétés
Numéro CAS |
58758-42-2 |
|---|---|
Formule moléculaire |
C7H5N3O3 |
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
7-nitro-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C7H5N3O3/c11-10(12)5-1-2-6-7(3-5)13-9-4-8-6/h1-4H,(H,8,9) |
Clé InChI |
FKWCMJQBDWMBSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])ONC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
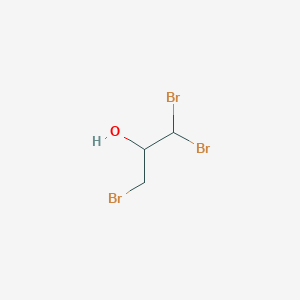
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)

